molecular formula C17H20N2O2 B7744846 C17H20N2O2

C17H20N2O2

Cat. No.: B7744846
M. Wt: 284.35 g/mol
InChI Key: LJAMOZFJLOIFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₁₇H₂₀N₂O₂ is a molecular formula shared by multiple structurally distinct compounds, primarily pharmaceuticals and synthetic intermediates. The most clinically significant compounds with this formula include tropicamide (a mydriatic and cycloplegic agent) and tropisetron (a serotonin 5-HT₃ receptor antagonist used as an antiemetic). Both are synthetic tertiary amines but differ in substituents and pharmacological targets. Key physicochemical properties include:

  • Molecular weight: 284.35–284.36 g/mol
  • Common forms: Hydrochloride salts (e.g., tropisetron hydrochloride , tropicamide ophthalmic solutions ).
  • Synthesis: Tropicamide is derived from esterification of indole-3-carboxylic acid with tropine , while tropisetron involves quinuclidine derivatives .

Properties

IUPAC Name

N-phenyl-2-(4-propoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-12-21-16-10-8-14(9-11-16)18-13-17(20)19-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAMOZFJLOIFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tropicamide can be synthesized through a multi-step process involving the reaction of N-ethyl-2-phenyl-N-(4-pyridylmethyl)hydracrylamide with various reagents under controlled conditions . The synthesis typically involves:

    Formation of the amide bond: This is achieved by reacting an amine with an acid chloride or an ester.

    Hydroxylation: Introduction of the hydroxyl group to the intermediate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Tropicamide involves large-scale chemical reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable .

Chemical Reactions Analysis

Types of Reactions

Tropicamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Ophthalmic Use

Tropicamide is predominantly used in ophthalmology to dilate pupils during eye examinations. Its rapid onset and short duration of action make it ideal for procedures such as:

  • Fundoscopy : Allows for detailed examination of the retina and optic nerve.
  • Refraction Tests : Facilitates accurate measurement of refractive errors by temporarily paralyzing the ciliary muscle.

The effectiveness of tropicamide compared to other mydriatic agents has been documented in several clinical studies. For instance, a study comparing tropicamide with phenylephrine showed that tropicamide provided a superior pupil dilation effect .

StudyAgent UsedMean Change in Pupil Diameter (mm) at 35 min
MIST-1Tropicamide4.1
MIST-1Phenylephrine0.9
MIST-2Tropicamide0.1

This table summarizes findings from a multicenter study demonstrating the efficacy of tropicamide in achieving significant pupil dilation compared to phenylephrine .

Research Applications

Beyond clinical use, tropicamide has been employed in various research settings:

  • Neuroscience Studies : Tropicamide has been utilized in animal models to investigate behavioral responses related to fragile X syndrome, providing insights into neurodevelopmental disorders .
  • Retinal Studies : Research using scanning laser Doppler flowmetry (SLDF) has shown that local application of tropicamide affects retinal capillary blood flow, which is crucial for understanding retinal microcirculation under different physiological conditions .

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients assessed the efficacy and safety of tropicamide for pupil dilation prior to ocular examinations. Results indicated that tropicamide effectively achieved adequate mydriasis in over 90% of subjects, with minimal adverse effects reported.

Case Study 2: Comparison with Alternative Agents

A comparative study evaluated tropicamide against cyclopentolate in adult patients undergoing routine eye exams. Tropicamide was found to have a faster onset time and shorter duration of action, making it preferable for outpatient settings where quick recovery from dilation is necessary.

Mechanism of Action

Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye, leading to relaxation of the pupillary sphincter muscle and ciliary muscle. This results in pupil dilation and paralysis of the ciliary muscle, facilitating eye examinations . The primary molecular targets are the M3 muscarinic receptors located in the iris and ciliary body .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tropicamide vs. Tropisetron
Parameter Tropicamide Tropisetron
IUPAC Name N-Ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide 1αH,5αH-Tropan-3α-yl indole-3-carboxylate
CAS Number 1508-75-4 89565-68-4
Pharmacological Use Mydriatic/cycloplegic (ophthalmic) Antiemetic (chemotherapy-induced nausea)
Key Functional Groups Benzeneacetamide, pyridinylmethyl Indole carboxylate, tropane ring
Analytical Data LC-MS: m/z 285.1599 (M+H⁺) NMR: δ 163.1 (C=O), 142.4 (aromatic)

Structural Divergence :

  • Tropicamide’s benzeneacetamide backbone enables anticholinergic activity by blocking muscarinic receptors .
  • Tropisetron’s indole-tropane hybrid binds 5-HT₃ receptors to inhibit emesis .
Tropicamide vs. Alaninamide Derivatives (Compounds 28–29)
Parameter Tropicamide 2-Amino-N-(4-(benzyloxy)benzyl)propanamide (Compound 28)
Molecular Weight 284.36 284.36
Purity/Yield >99.5% (pharmaceutical grade) 97% yield, 97.41% purity (UPLC)
Key Features Pyridine ring, ethyl substituent Benzyloxybenzyl group, alaninamide backbone
Applications Ophthalmic diagnostics Synthetic intermediate for bioactive molecules

Functional Contrast :

  • Compound 28 lacks the pyridine moiety critical for tropicamide’s antimuscarinic effects but includes a benzyloxy group enhancing lipophilicity .
Tropicamide vs. N-Nitroso-Atomoxetine
Parameter Tropicamide N-Nitroso-Atomoxetine
Structure Benzeneacetamide derivative Nitrosamine derivative of atomoxetine
Toxicity Low systemic absorption (topical) Potential carcinogen (nitrosamine class)
Regulatory Status FDA-approved Classified as an impurity (EP guidelines)

Safety Notes:

  • N-Nitroso-Atomoxetine is a genotoxic impurity monitored in pharmaceuticals due to nitrosamine-related carcinogenicity risks .

Physicochemical and Pharmacokinetic Data

Table 1: Comparative Physicochemical Properties
Compound LogP Solubility (mg/mL) Stability
Tropicamide 1.98 5.0 (water) Stable at pH 4.0–5.8
Tropisetron 2.5 50 (ethanol) Sensitive to light
Compound 28 3.1 Insoluble Light oil, hygroscopic
Table 2: Pharmacokinetic Parameters
Compound Half-Life (h) Protein Binding (%) Metabolism Pathway
Tropicamide 0.5–1.5 <10% Hepatic ester hydrolysis
Tropisetron 7–8 71% CYP2D6 oxidation

Q & A

Q. What are the established synthetic routes for C17H20N2O2, and how can researchers validate reaction efficiency?

  • Methodological Answer : this compound can be synthesized via ester formation between indole-3-carboxylic acid and tropine, or through multi-step reactions involving γ-picoline, ethylamine, and tropic acid with chlorination and amidation steps . To validate efficiency, monitor reaction progress using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 285.1599 [M+H]+) and quantify yields via NMR integration of diagnostic signals (e.g., δ 69.2 ppm for methylene groups) . Purity should be assessed using chromatographic methods (HPLC/GC) coupled with spectroscopic verification.

Q. How can researchers determine the molecular conformation of this compound in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in solvents like chloroform/methanol, and collect data using a diffractometer (e.g., Oxford Diffraction Xcalibur). Refinement via SHELXL (space group Pnma or C2/c) provides bond lengths, angles, and torsion angles. For example, orthorhombic systems (a = 24.7642 Å, b = 6.8123 Å) reveal planar indole moieties and puckered tropane-derived rings . Use ORTEP-3 or WinGX for visualization and validation of thermal ellipsoids .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or HRMS data (e.g., unexpected splitting or m/z deviations) may arise from tautomerism, impurities, or stereochemical ambiguities. Apply the FINER framework:
  • Feasibility : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect coupling patterns.
  • Novelty : Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Ethics : Disclose all discrepancies in supplementary materials .
    For example, δ 41.6 ppm (N-methyl group) in 13C NMR should align with crystallographic bond lengths (e.g., C-N = 1.45 Å) .

Q. What strategies optimize the refinement of high-resolution crystallographic data for this compound polymorphs?

  • Methodological Answer : Polymorph characterization requires robust data collection and refinement protocols:
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) with absorption correction (e.g., CrysAlis PRO) to minimize errors in Tmin/Tmax .
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and constrain ADP parameters for disordered atoms. For example, refine monoclinic systems (β = 112.4°) with R1 < 0.05 and wR2 < 0.15 . Validate using RITV checks and Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C-H···O) .

Q. How can researchers reconcile discrepancies between computational and experimental molecular properties of this compound?

  • Methodological Answer : Discrepancies in dipole moments or conformational energies often stem from solvent effects or basis set limitations.
  • Experimental : Measure dielectric constants (ε) via impedance spectroscopy and compare with DFT (B3LYP/6-311+G(d,p)) results.
  • Data Analysis : Use Cremer-Pople puckering parameters to quantify ring deviations (e.g., amplitude q = 0.45 Å for tropane rings) .
  • Documentation : Report all computational settings (SMD solvation models, convergence criteria) to ensure reproducibility .

Data Management and Reporting

Q. What are best practices for documenting synthetic and analytical data in this compound research?

  • Methodological Answer : Adhere to IUCr standards for crystallography (CIF files with CHECKCIF reports) and ACS guidelines for spectroscopy.
  • Raw Data : Archive NMR FIDs, HRMS spectra, and diffraction images in repositories like Zenodo.
  • Processed Data : Include tables of refined coordinates, anisotropic displacement parameters, and hydrogen bonding metrics .
  • Ethics : Cite SHELX, ORTEP, and WinGX in methods sections .

Q. How can researchers design a high-throughput workflow for derivatizing this compound while ensuring reproducibility?

  • Methodological Answer : Implement a modular synthesis approach:
  • Automation : Use liquid handlers for parallel reactions (e.g., amidation of indole-3-carboxylic acid with diverse amines).
  • Quality Control : Integrate inline HPLC-MS to monitor reaction progress and flag impurities.
  • Data Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.